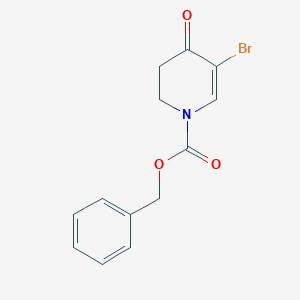

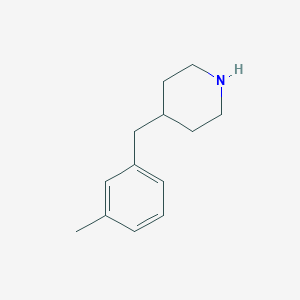

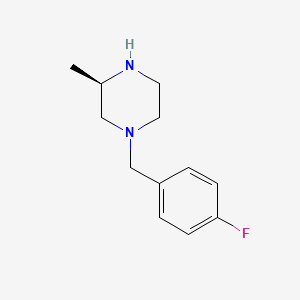

4-(3-Methyl-benzyl)-piperidine

Übersicht

Beschreibung

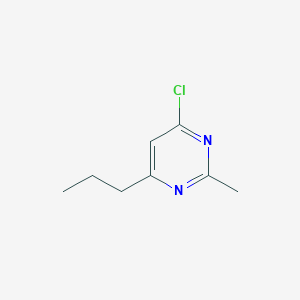

4-(3-Methyl-benzyl)-piperidine, also known as 4-MeMABP, is a psychoactive substance that belongs to the class of piperidine derivatives. It has gained attention in the scientific community due to its potential use in the field of neuroscience research.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

“4-(3-Methyl-benzyl)-piperidine” derivatives have been synthesized and evaluated for their antimicrobial efficacy. These compounds have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. For instance, certain analogues exhibit potency comparable to established antibiotics like ciprofloxacin against Bacillus subtilis and Escherichia coli .

Pharmacokinetics

In pharmacological studies, derivatives of “4-(3-Methyl-benzyl)-piperidine” have been assessed for their absorption, distribution, metabolism, and excretion (ADME) profiles. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS) methods have been developed to quantify these compounds in biological samples, providing essential data for evaluating their potential as therapeutic agents .

Organic Synthesis

The benzylic position of “4-(3-Methyl-benzyl)-piperidine” makes it a valuable intermediate in organic synthesis. It can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation, which are pivotal in constructing complex molecules for further pharmaceutical applications .

Medicinal Chemistry

In medicinal chemistry, “4-(3-Methyl-benzyl)-piperidine” plays a role in the design and development of new drugs. Its structure can be modified to create compounds with potential therapeutic effects, such as anticancer, antitubercular, antimalarial, and antimicrobial activities. The versatility of the piperidine ring makes it a scaffold for generating diverse libraries of biologically active molecules .

Industrial Applications

“4-(3-Methyl-benzyl)-piperidine” and its derivatives are used in industrial applications, particularly in the synthesis of intermediates for pharmaceuticals, agrochemicals, perfumes, and flavors. For example, processes have been developed for the efficient production of 3-methylbenzyl chloride, a compound used in various manufacturing sectors .

Biochemical Research

In biochemical research, “4-(3-Methyl-benzyl)-piperidine” derivatives are utilized to study enzyme interactions and binding modes. These studies can reveal how structural changes in the molecule affect its biological activity, which is crucial for drug design and understanding the mechanism of action at the molecular level .

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with gag-pol polyprotein . This protein plays a crucial role in the life cycle of certain viruses, suggesting that 4-(3-Methyl-benzyl)-piperidine may have antiviral properties .

Mode of Action

The presence of a benzene ring in the molecule allows for resonance stabilization of the benzylic carbocation, which means that substitution reactions are likely to occur at the benzylic position . This could potentially lead to interactions with its targets and subsequent changes in cellular processes .

Biochemical Pathways

Similar compounds have shown to exhibit anti-proliferative activities against leukemia cell lines

Pharmacokinetics

A study on similar compounds, 14-(3-methylbenzyl)matrine and 14-(4-methylbenzyl)matrine, used liquid chromatography-tandem mass spectrometry to determine their levels in rat plasma . This suggests that similar methods could be used to study the pharmacokinetics of 4-(3-Methyl-benzyl)-piperidine.

Result of Action

Similar compounds have shown significant antiviral activity against tobacco mosaic virus . This suggests that 4-(3-Methyl-benzyl)-piperidine may also have antiviral properties.

Eigenschaften

IUPAC Name |

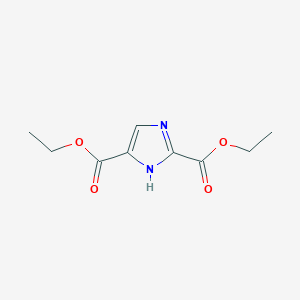

4-[(3-methylphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-11-3-2-4-13(9-11)10-12-5-7-14-8-6-12/h2-4,9,12,14H,5-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMFOUPCWRHPHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457212 | |

| Record name | 4-(3-Methyl-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methyl-benzyl)-piperidine | |

CAS RN |

496056-53-2 | |

| Record name | 4-(3-Methyl-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8R,9S,13S,14S,17S)-2,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1600838.png)

![2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one](/img/structure/B1600840.png)